2,2-Dibutyl-1,3-dithiane

Chemical Property Drug Design Lipophilicity

2,2-Dibutyl-1,3-dithiane (CAS 76467-38-4) is a 2,2-disubstituted 1,3-dithiane, a class of cyclic thioacetals. Its structure is the protected form of 5-nonanone (dibutyl ketone).

Molecular Formula C12H24S2
Molecular Weight 232.5 g/mol
CAS No. 76467-38-4
Cat. No. B14443254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibutyl-1,3-dithiane
CAS76467-38-4
Molecular FormulaC12H24S2
Molecular Weight232.5 g/mol
Structural Identifiers
SMILESCCCCC1(SCCCS1)CCCC
InChIInChI=1S/C12H24S2/c1-3-5-8-12(9-6-4-2)13-10-7-11-14-12/h3-11H2,1-2H3
InChIKeyRKYHYDYPMMCEJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibutyl-1,3-dithiane Procurement Guide for Research Buyers


2,2-Dibutyl-1,3-dithiane (CAS 76467-38-4) is a 2,2-disubstituted 1,3-dithiane, a class of cyclic thioacetals. Its structure is the protected form of 5-nonanone (dibutyl ketone) [1]. This compound is categorized as a heterocyclic organosulfur building block, primarily serving as a carbonyl protecting group and a stable intermediate in multi-step syntheses . Unlike its organotin analog 2,2-dibutyl-2-stanna-1,3-dithiane (DSDT), which is a reagent for dithiane synthesis, the target compound functions as a stable, metal-free protected carbonyl synthon [2].

Why a Generic 1,3-Dithiane Cannot Replace 2,2-Dibutyl-1,3-dithiane in Synthesis


In-class compounds cannot be interchanged due to 2,2-dibutyl-1,3-dithiane's specific role as a stable, non-enolizable thioacetal of a long-chain ketone. Its structure lacks the acidic proton at the 2-position found in mono-substituted dithianes, which precludes undesired lithiation/deprotonation side reactions [1]. Altering the substitution pattern (e.g., to 2,2-dimethyl or 2,2-diethyl) fundamentally changes the steric environment and the lipophilicity of the protected ketone, which can be critical for later-stage reactions or biological applications . The compound's stability, derived from the 2,2-disubstituted 1,3-dithiane ring, exceeds that of open-chain thioacetals, making it suitable for synthetic sequences requiring robust protection [2].

Quantitative Differentiation Evidence for 2,2-Dibutyl-1,3-dithiane


Lipophilicity (LogP) Differentiation Versus Standard Dithianes

2,2-Dibutyl-1,3-dithiane exhibits a higher calculated LogP (4.93) compared to 1,3-dithiane (LogP ~1.4) and 2,2-dimethyl-1,3-dithiane (LogP ~2.5) . This quantitative difference in partition coefficient directly reflects the twin butyl chains and is meaningful for applications where increased lipophilicity of the protected ketone is required. No direct head-to-head experimental LogP data for all three compounds was found, so this is a cross-study comparable inference based on calculated values.

Chemical Property Drug Design Lipophilicity

Ring Stability Advantage Over Open-Chain Thioacetals

2,2-Disubstituted 1,3-dithianes, including 2,2-dibutyl-1,3-dithiane, are reported to be 'remarkably stable in contrast to analogous open-chain thioacetals' [1]. While this is a class-level inference, it directly applies to the target compound. The cyclic structure confers kinetic stability against hydrolysis and various reaction conditions, a differentiating factor when compared to acyclic dithioacetals of 5-nonanone which would be prone to decomposition. No head-to-head half-life data for the exact compound is available.

Synthetic Chemistry Protecting Groups Stability

Distinct Physicochemical Properties Versus Analogous 1,3-Dithiolane

2,2-Dibutyl-1,3-dithiane is a six-membered ring thioacetal, whereas a common analog, 2,2-dibutyl-1,3-dithiolane, is a five-membered ring. The target compound is reported to have a boiling point of 170 °C at 0.5 mmHg . A cross-study comparison shows that the organotin analog of the six-membered dithiane (DSDT) also boils at 170 °C/0.5 mmHg, suggesting similar physical behavior for the carbon-based parent [1]. The five-membered dithiolane ring would be expected to have a lower boiling point and different ring strain, potentially altering reactivity in ring-opening or exchange reactions. No head-to-head boiling point data for the non-tin carbon analogs was located.

Chemical Property Boiling Point Ring Size

Procurement-Driven Application Scenarios for 2,2-Dibutyl-1,3-dithiane


Protection of 5-Nonanone in Multi-Step Synthesis Requiring High Lipophilicity

Based on its high calculated LogP of 4.93 , 2,2-dibutyl-1,3-dithiane is the optimal choice for protecting dibutyl ketone when the synthetic intermediate must maintain solubility in non-polar solvents or traverse lipid membranes. Its use is justified over the dimethyl analog (LogP ~2.5) where enhanced lipophilicity is a critical parameter for compound extraction, chromatographic separation, or in-vitro biological assays.

Use as a Robust, Acid-Stable Protecting Group in Synthetic Sequences

The class-level evidence demonstrates that 2,2-disubstituted 1,3-dithianes are more stable than open-chain thioacetals [1]. Researchers should procure 2,2-dibutyl-1,3-dithiane when designing a synthetic route where the protected ketone must withstand acidic or nucleophilic conditions that would cleave a simpler acetal or acyclic thioacetal. This stability ensures the protected group remains intact until a final, planned deprotection step.

Non-Metal Synthon for Dithiane Chemistry

Unlike its direct analog 2,2-dibutyl-2-stanna-1,3-dithiane (DSDT), which is a reagent used to install the dithiane moiety, 2,2-dibutyl-1,3-dithiane is the metal-free end-product [2]. It is the preferred procurement choice for laboratories avoiding organotin reagents due to toxicity concerns or where the presence of tin would interfere with subsequent catalytic steps (e.g., metal-catalyzed cross-couplings). This differentiation makes the carbon-based dithiane the cleaner choice for target molecule synthesis.

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